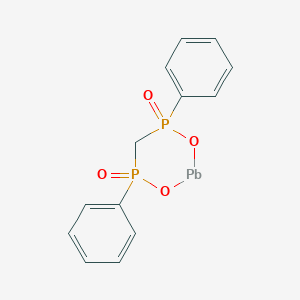
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide is a complex organophosphorus compound It is characterized by the presence of two phenyl groups and a unique dioxadiphosphaplumbinane ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide typically involves the reaction of diphenylphosphine oxide with lead(IV) acetate in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of a dioxadiphosphaplumbinane intermediate, which is subsequently oxidized to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce lower oxidation state species.
Aplicaciones Científicas De Investigación
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets through various pathways, including oxidative stress and signal transduction. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence key cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Diphenyl-1,3,5-triazine: Similar in structure but lacks the dioxadiphosphaplumbinane ring.
Diphenylphosphine oxide: A precursor in the synthesis of the compound.
Lead(IV) acetate: Another related compound used in the synthesis.
Uniqueness
4,6-Diphenyl-1,3,4lambda5,6lambda5,2lambda2-dioxadiphosphaplumbinane 4,6-dioxide is unique due to its dioxadiphosphaplumbinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C13H12O4P2Pb |
|---|---|
Peso molecular |
501 g/mol |
Nombre IUPAC |
4,6-diphenyl-1,3,4λ5,6λ5,2λ2-dioxadiphosphaplumbinane 4,6-dioxide |
InChI |
InChI=1S/C13H14O4P2.Pb/c14-18(15,12-7-3-1-4-8-12)11-19(16,17)13-9-5-2-6-10-13;/h1-10H,11H2,(H,14,15)(H,16,17);/q;+2/p-2 |
Clave InChI |
ACKYVVXTTRWUCY-UHFFFAOYSA-L |
SMILES canónico |
C1P(=O)(O[Pb]OP1(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



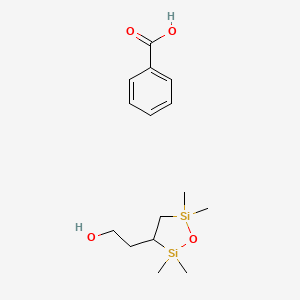

![4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal](/img/structure/B14230959.png)
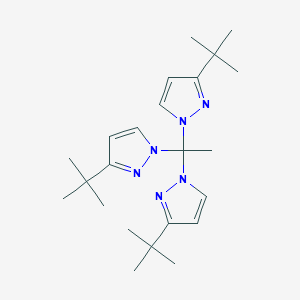
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![4-[2-[2-[(2-Fluorophenyl)methylamino]ethylamino]ethyl]phenol](/img/structure/B14230995.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)

![2-[6-(3-Methylphenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14231018.png)
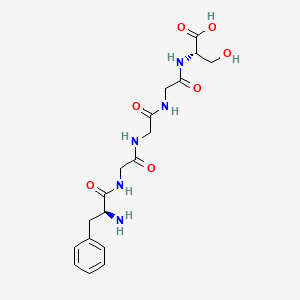
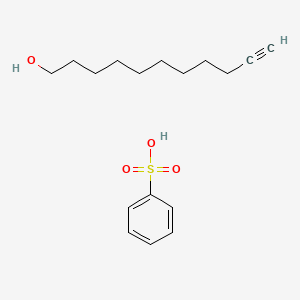

![Propanenitrile, 3-[[3-(bromomethyl)-3-oxetanyl]methoxy]-](/img/structure/B14231034.png)
